TEAD-IN-13: A Technical Guide to its Mechanism of Action
TEAD-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TEAD-IN-13 is an orally active, potent small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. With an IC50 value of less than 100 nM, this compound represents a significant tool for investigating the Hippo signaling pathway and a potential therapeutic agent for cancers driven by YAP/TAZ-TEAD hyperactivity.[1] This technical guide provides an in-depth overview of the mechanism of action of TEAD-IN-13, focusing on its interaction with the TEAD palmitoylation pocket, subsequent disruption of the YAP/TAZ-TEAD transcriptional complex, and the experimental methodologies used to characterize its activity.
Introduction: The Hippo Pathway and the Role of TEAD Transcription Factors
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] Its dysregulation is a key driver in the development and progression of various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell growth and inhibit apoptosis.
A crucial post-translational modification for TEAD activity is autopalmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is essential for the stability of TEAD and for its interaction with YAP and TAZ. The palmitate molecule occupies a deep, hydrophobic lipid-binding pocket within the TEAD protein. Small molecules that can occupy this pocket can, therefore, allosterically inhibit the TEAD-YAP/TAZ interaction and abrogate their transcriptional activity. TEAD-IN-13 is a novel inhibitor designed to target this specific mechanism.
Core Mechanism of Action of TEAD-IN-13
The primary mechanism of action of TEAD-IN-13 is the inhibition of TEAD function by targeting its autopalmitoylation status. By binding to the lipid-binding pocket of TEAD proteins, TEAD-IN-13 is thought to prevent the covalent attachment of palmitate. This has two major downstream consequences:
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Disruption of the YAP/TAZ-TEAD Interaction: The binding of TEAD-IN-13 to the palmitoylation pocket induces a conformational change in the TEAD protein that prevents its interaction with the transcriptional co-activators YAP and TAZ. This disruption is the cornerstone of its inhibitory effect, as it directly blocks the formation of the oncogenic transcriptional complex.
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Destabilization of TEAD Proteins: Palmitoylation is known to be important for the stability of TEAD proteins. By preventing this modification, TEAD-IN-13 may lead to the ubiquitination and subsequent proteasomal degradation of TEAD proteins, further reducing the cellular pool of these transcription factors available to drive oncogenic gene expression.
Below is a diagram illustrating the proposed mechanism of action of TEAD-IN-13.
Quantitative Data
The following table summarizes the available quantitative data for TEAD-IN-13.
| Parameter | Value | Species | Source |
| IC50 | <100 nM | Not Specified | [1] |
| Oral Bioavailability | Orally Active | Mouse | [1] |
| Half-life (t1/2) | 3.2 h | Mouse | [1] |
Further quantitative data, such as binding affinity (Kd) and isoform specificity, are detailed in patent WO202406773A1.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize TEAD inhibitors like TEAD-IN-13. While the specific protocols for TEAD-IN-13 are detailed in patent WO2024067773A1, the following represent standard and widely accepted methods in the field.
TEAD Autopalmitoylation Assay
This assay is crucial to determine if an inhibitor directly affects the autopalmitoylation of TEAD.
Principle: A clickable alkyne-tagged palmitate analog is used. If TEAD autopalmitoylates, the alkyne tag will be incorporated. This tag can then be "clicked" to an azide-linked reporter (e.g., biotin or a fluorophore) for detection.
Protocol:
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Incubation: Recombinant TEAD protein is incubated with the test compound (e.g., TEAD-IN-13) at various concentrations.
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Labeling: Alkyne-palmitoyl-CoA is added to the reaction mixture and incubated to allow for autopalmitoylation.
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Click Chemistry: An azide-conjugated biotin or fluorophore is added along with a copper(I) catalyst to covalently link the reporter to the incorporated alkyne-palmitate.
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Detection: The level of palmitoylation is quantified. If a biotin reporter was used, this is typically done via streptavidin-HRP western blot. If a fluorescent reporter was used, the signal can be read on a gel or plate reader. A decrease in signal in the presence of the inhibitor indicates inhibition of autopalmitoylation.
YAP/TAZ-TEAD Interaction Assay (Co-Immunoprecipitation)
This assay determines if the inhibitor can disrupt the physical interaction between YAP/TAZ and TEAD in a cellular context.
Principle: An antibody against one of the proteins of interest (e.g., YAP) is used to pull it out of a cell lysate. If the other protein (TEAD) is bound to it, it will be pulled down as well and can be detected by western blot.
Protocol:
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Cell Treatment: Cells that endogenously express YAP and TEAD are treated with TEAD-IN-13 or a vehicle control.
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Lysis: Cells are harvested and lysed to release cellular proteins while keeping protein-protein interactions intact.
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Immunoprecipitation: An antibody targeting either YAP or TEAD is added to the lysate and incubated. Protein A/G beads are then added to capture the antibody-protein complexes.
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Washing: The beads are washed to remove non-specifically bound proteins.
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Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. Western blotting is then performed using antibodies against both YAP and TEAD to detect their presence in the immunoprecipitated complex. A reduction in the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the interaction.
TEAD-Dependent Transcriptional Reporter Assay
This assay measures the functional consequence of TEAD inhibition on gene expression.
Principle: A reporter plasmid is constructed with a minimal promoter and multiple tandem repeats of the TEAD binding site (e.g., MCAT element) driving the expression of a reporter gene, typically luciferase.
Protocol:
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Transfection: Cells are co-transfected with the TEAD-responsive luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
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Treatment: The transfected cells are treated with varying concentrations of TEAD-IN-13.
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Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.
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Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD-dependent transcription.
Signaling Pathway Context
TEAD-IN-13 acts at the terminal end of the Hippo signaling pathway. The following diagram illustrates the position of TEAD-IN-13's intervention within the broader context of Hippo signaling.
Conclusion
TEAD-IN-13 is a potent, orally active inhibitor of the TEAD family of transcription factors. Its mechanism of action, centered on the disruption of TEAD autopalmitoylation and subsequent inhibition of the YAP/TAZ-TEAD interaction, provides a promising avenue for the therapeutic targeting of Hippo-pathway driven cancers. The experimental protocols outlined in this guide provide a framework for the further characterization of TEAD-IN-13 and other similar inhibitors, facilitating ongoing research and drug development efforts in this critical area of oncology.
